
(Acetylamino)(4-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetylamino)(4-methoxyphenyl)acetic acid, also known as Methacetin, is an organic compound with the molecular formula C9H11NO3. It is a derivative of acetic acid and features both an acetylamino group and a methoxyphenyl group. This compound is of significant interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)(4-methoxyphenyl)acetic acid typically involves the acylation of p-aminophenol with acetic anhydride. The process begins with the solubilization of p-aminophenol in water, followed by the addition of concentrated hydrochloric acid to form the amine hydrochloride. This is then neutralized with a sodium acetate buffer, and acetic anhydride is added to complete the acylation reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
(Acetylamino)(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its analgesic and antipyretic properties, similar to acetaminophen.
Industry: Utilized in the production of various chemical intermediates and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of (Acetylamino)(4-methoxyphenyl)acetic acid involves its interaction with specific enzymes and molecular targets. It catalyzes the FAD-dependent oxidative deamination of various amines and D-amino acids, yielding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This reaction is crucial in various metabolic pathways and can influence cellular processes.
Comparación Con Compuestos Similares
Acetaminophen: Shares similar analgesic and antipyretic properties but differs in its chemical structure and specific applications.
4-Methoxyphenylacetic acid: Similar in structure but lacks the acetylamino group, leading to different chemical properties and reactivity.
Uniqueness: (Acetylamino)(4-methoxyphenyl)acetic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
52771-14-9 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-acetamido-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(14)15)8-3-5-9(16-2)6-4-8/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
KAGSUJOTNBINKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


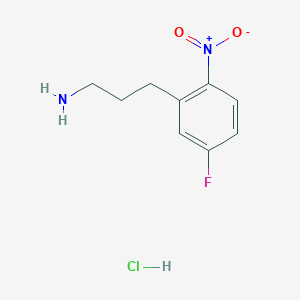
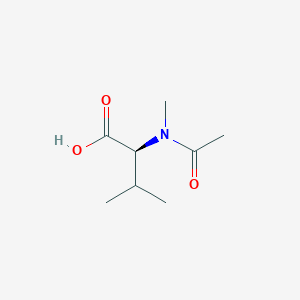
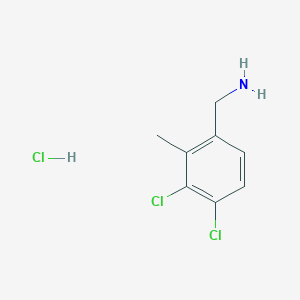
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)

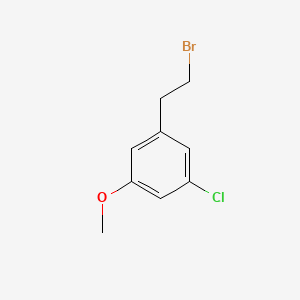
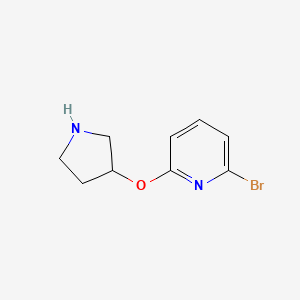

![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
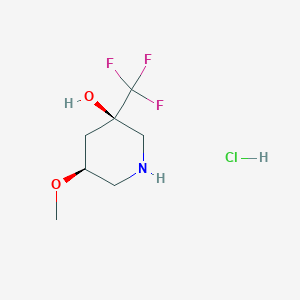
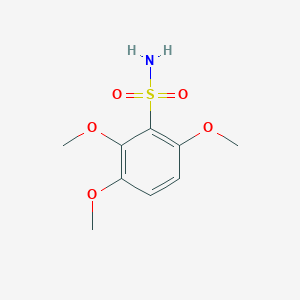
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
